molecular formula C23H21NO2 B14217031 3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole CAS No. 741709-17-1

3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole

Cat. No.: B14217031
CAS No.: 741709-17-1
M. Wt: 343.4 g/mol
InChI Key: QVWBCWXWHWCBRH-UHFFFAOYSA-N
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Description

3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core . The specific substituents on the indole ring can be introduced through various functional group transformations, such as methylation and methoxylation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or amines .

Mechanism of Action

The mechanism of action of 3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

741709-17-1

Molecular Formula

C23H21NO2

Molecular Weight

343.4 g/mol

IUPAC Name

3-[2-[(4-methoxyphenyl)methoxy]phenyl]-1-methylindole

InChI

InChI=1S/C23H21NO2/c1-24-15-21(19-7-3-5-9-22(19)24)20-8-4-6-10-23(20)26-16-17-11-13-18(25-2)14-12-17/h3-15H,16H2,1-2H3

InChI Key

QVWBCWXWHWCBRH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=CC=CC=C3OCC4=CC=C(C=C4)OC

Origin of Product

United States

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